molecular formula C14H11IN2O4S B299378 N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B299378
M. Wt: 430.22 g/mol
InChI Key: PIPRPKNPDUSYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as IBOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBOS belongs to the family of benzoxazine sulfonamides, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the inhibition of certain enzymes, leading to a decrease in their activity. This inhibition results in a decrease in the physiological processes regulated by these enzymes. Additionally, N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide leads to a decrease in the production of bicarbonate ions, resulting in a decrease in pH. Additionally, N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can result in various physiological effects, such as increased muscle contraction and decreased heart rate.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments is its high purity and yield, which makes it a suitable compound for various applications. Additionally, N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exhibits potent inhibitory activity against certain enzymes, making it a valuable tool for studying enzyme inhibition. However, one of the limitations of using N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its potential toxicity, which requires caution when handling and using the compound.

Future Directions

For the study of N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide include the development of N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide derivatives with improved potency and selectivity, further exploration of its anti-cancer and anti-inflammatory activities, and identification of its targets and mechanisms of action.

Synthesis Methods

The synthesis of N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-iodoaniline with 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in the presence of a base. The reaction yields N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide as a white solid with a high yield. The synthesis process of N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been optimized for high purity and yield, making it a suitable compound for various research applications.

Scientific Research Applications

N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have shown that N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exhibits potent inhibitory activity against certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Additionally, N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to possess anti-inflammatory and anti-cancer activities.

properties

Product Name

N-(2-iodophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Molecular Formula

C14H11IN2O4S

Molecular Weight

430.22 g/mol

IUPAC Name

N-(2-iodophenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C14H11IN2O4S/c15-10-3-1-2-4-11(10)17-22(19,20)9-5-6-13-12(7-9)16-14(18)8-21-13/h1-7,17H,8H2,(H,16,18)

InChI Key

PIPRPKNPDUSYDQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3I

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.